4-Bromo-3-carboxyphenylboronic acid
Description
Properties
IUPAC Name |
5-borono-2-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLTIPQWGSHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)C(=O)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303752 | |
| Record name | Benzoic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-32-0 | |
| Record name | Benzoic acid, 5-borono-2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-borono-2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801303752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 3 Carboxyphenylboronic Acid
Classical and Contemporary Preparative Routes for Arylboronic Acids
The preparation of arylboronic acids has evolved significantly from classical organometallic methods to modern transition-metal-catalyzed approaches. These methods provide a versatile toolkit for accessing a wide range of substituted arylboronic acids.
Optimized Lithium-Halogen Exchange and Trapping Protocols
One of the most established methods for synthesizing arylboronic acids involves the use of organolithium or Grignard reagents. sci-hub.sewiley-vch.de This classical approach typically entails a halogen-metal exchange between an aryl halide and an organolithium reagent at low temperatures, followed by trapping the resulting aryllithium intermediate with a trialkyl borate (B1201080). wiley-vch.denih.gov Subsequent hydrolysis of the boronate ester yields the desired arylboronic acid. nih.gov
The lithium-halogen exchange is an exceptionally fast reaction, often proceeding more rapidly than competing side reactions like proton transfer. harvard.edu However, the high reactivity of the organolithium intermediates can lead to low functional group tolerance and requires cryogenic temperatures (e.g., -78 °C) to control the reaction. sci-hub.seodu.edu To circumvent some of these limitations, optimization strategies have been developed. For instance, the use of flow chemistry can enable better control over reaction exotherms and improve the reproducibility and scalability of lithium-halogen exchange reactions. rsc.orgnih.gov
Aryl Grignard reagents, prepared from aryl bromides via direct magnesium insertion, can also be used to synthesize arylboronic acids in a straightforward manner, often with improved yields at more moderate temperatures (e.g., 0°C). organic-chemistry.org The choice of solvent and the order of addition of reagents are critical parameters that can significantly impact the reaction's outcome and yield. odu.edu
Table 1: Comparison of Classical Routes to Arylboronic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Lithium-Halogen Exchange | Aryl halide, organolithium reagent (e.g., n-BuLi), trialkyl borate | Low temperature (-78°C), anhydrous solvents | Fast reaction | Low functional group tolerance, cryogenic conditions required |
| Grignard Reaction | Aryl halide, magnesium, trialkyl borate | Moderate temperature (e.g., 0°C to rt) | Milder conditions than organolithium route | Can be sensitive to moisture and air |
Transition Metal-Catalyzed Boronylation: Precision Synthesis Approaches
In recent decades, transition-metal-catalyzed borylation has emerged as a powerful and versatile method for the synthesis of arylboronic acids, offering high efficiency and broad functional group tolerance. sci-hub.secuny.edu Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are widely used to couple aryl halides with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), to form the corresponding boronate esters. cuny.eduorgsyn.org These esters can then be hydrolyzed to the boronic acids.
Recent advancements have focused on the direct synthesis of arylboronic acids from aryl chlorides using reagents like tetrahydroxydiboron (B82485) (B₂(OH)₄), which avoids the need for a separate hydrolysis step. nih.govnih.gov This approach is often more atom- and step-economical. nih.gov Furthermore, transition-metal-free borylation methods have been developed, utilizing radical pathways or photoinduced reactions, which offer alternatives to traditional metal-catalyzed processes. sci-hub.seorganic-chemistry.org
Catalyst systems based on palladium, nickel, and iridium have been extensively studied. sci-hub.secuny.eduacs.org For instance, iridium-catalyzed C-H borylation allows for the direct conversion of arenes to arylboronic esters, offering a different strategic approach to these compounds. berkeley.edu The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov
Functional Group Transformations and Oxidative Routes to Carboxylated Boronic Acids
The synthesis of carboxylated boronic acids can be achieved through the transformation of other functional groups on the aromatic ring. For example, the oxidation of a methyl or formyl group to a carboxylic acid is a common strategy. The oxidation of an aryl methyl group can be accomplished using strong oxidizing agents.
Another approach involves the hydrolysis of a nitrile group. For instance, 3-cyanophenylboronic acid can be converted to 3-carboxyphenylboronic acid by heating with potassium hydroxide (B78521) in ethylene (B1197577) glycol, followed by acidification. chemicalbook.com
Oxidative methods can also be employed to introduce the hydroxyl group of the boronic acid functionality. The oxidation of C-B bonds is a well-established transformation in organic synthesis. researchgate.net Photocatalytic methods using visible light and a suitable catalyst can facilitate the aerobic oxidation of boronic acids to phenols, demonstrating the versatility of the C-B bond. chemistryviews.org
Tailoring Synthetic Pathways for 4-Bromo-3-carboxyphenylboronic Acid
The presence of both a bromine atom and a carboxylic acid group on the phenyl ring of the target molecule necessitates careful consideration of chemoselectivity and regioselectivity during the synthesis.
Chemoselectivity and Regioselectivity Challenges in Multi-functionalized Precursors
The synthesis of this compound requires precise control over the reactivity of the starting materials. For example, when starting from a dibrominated benzoic acid, a selective metal-halogen exchange at the desired position is critical. The relative reactivity of the bromine atoms can be influenced by steric and electronic factors.
In transition metal-catalyzed borylations, the choice of catalyst and ligands can influence the chemoselectivity. For instance, in a molecule with multiple halide substituents, a catalyst system might preferentially react with one halide over another. researchgate.net Similarly, when performing reactions on a molecule that already contains a boronic acid group, care must be taken to avoid unwanted side reactions, such as protodeborylation. nih.gov
Regioselectivity is another key challenge. For instance, in the direct C-H borylation of a substituted aromatic ring, the position of borylation is directed by the existing substituents. The synthesis of a specific isomer like this compound requires a synthetic route that ensures the correct placement of all three functional groups. This is often achieved by starting with a precursor that already has the desired substitution pattern or by using directing groups to control the regioselectivity of subsequent reactions. mdpi.com
Process Intensification and Scalable Synthesis Strategies
For the large-scale production of this compound, process intensification and the development of scalable synthetic routes are crucial. thieme.de Flow chemistry offers significant advantages for highly exothermic and fast reactions like lithium-halogen exchange, allowing for better temperature control, improved safety, and enhanced reproducibility. rsc.orgnih.gov Continuous flow reactors can also facilitate in-line quenching and purification steps, leading to more efficient processes. nih.gov
Emerging Trends in Boronic Acid Synthesis: Green Chemistry Principles and Novel Reagents
Green Chemistry in Boronic Acid Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of arylboronic acids. The focus is on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. bridgew.edu Key strategies include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy. bridgew.eduboronmolecular.com
One significant advancement is the move towards aqueous-phase synthesis. organic-chemistry.org For instance, palladium-catalyzed borylation reactions of aryl halides have been successfully performed in water using specific ligands and phase-transfer agents, which can reduce the reliance on volatile organic compounds (VOCs). organic-chemistry.org Mechanochemistry, or solvent-free synthesis by grinding reagents together, represents another green approach, which has been successfully applied to the formation of boronic acid esters from boronic acids and diols. rsc.org
The application of these principles to the synthesis of this compound would involve adapting traditional methods. For example, replacing flammable solvents like THF in Grignard-based routes with higher flashpoint ethers or exploring aqueous conditions for the final hydrolysis and work-up steps.
Table 1: Application of Green Chemistry Principles to Boronic Acid Synthesis
| Green Chemistry Principle | Application in Boronic Acid Synthesis |
|---|---|
| Waste Prevention | Utilizing high-yield reactions like C-H borylation to minimize byproducts. |
| Atom Economy | Direct C-H activation methods incorporate the boron moiety directly onto the substrate, maximizing the use of starting materials. researchgate.net |
| Less Hazardous Synthesis | Replacing hazardous organolithium reagents with less pyrophoric Grignard reagents or moving to catalytic methods. |
| Safer Solvents & Auxiliaries | Employing water, polyethylene (B3416737) glycol (PEG), or ionic liquids as reaction media instead of volatile organic compounds. researchgate.net |
| Catalysis | Using catalytic amounts of transition metals (e.g., palladium, iridium, rhodium) or metal-free catalysts to drive reactions, avoiding stoichiometric and often hazardous reagents. researchgate.netnih.gov |
| Reduce Derivatives | Direct borylation of the target molecule avoids the need for protecting groups or pre-functionalization steps. researchgate.net |
Novel Reagents and Methodologies
The development of novel reagents and methodologies is revolutionizing the synthesis of arylboronic acids. A major area of advancement is the direct C-H bond borylation, which offers a more atom-economical and step-efficient alternative to traditional organometallic routes. researchgate.net
Iridium and Rhodium-Catalyzed C-H Borylation : These methods allow for the direct conversion of an aromatic C-H bond to a C-B bond using a diboron reagent like bis(pinacolato)diboron (B₂pin₂). researchgate.netnih.gov While often exhibiting regioselectivity based on sterics, the presence of directing groups on the aromatic ring can guide the borylation to a specific position. researchgate.net For a substrate like 4-bromo-3-carboxybenzaldehyde, the directing effect of the functional groups would be a critical consideration for achieving the desired isomer.
Photochemical C-H Borylation : This emerging technique utilizes light to initiate the borylation process, often under milder conditions than thermally activated methods. acs.org Some photochemical protocols can proceed without a transition-metal catalyst, further enhancing the green profile of the synthesis. acs.org
Metal-Free Borylation : To circumvent the cost and potential toxicity of heavy metals, metal-free borylation reactions have been developed. These can involve the use of strong Lewis acids like BBr₃ or the activation of arylamines to form diazonium salts, which are subsequently converted to the boronic acid. researchgate.netorgsyn.org The Sandmeyer-type borylation of an aminobenzoid acid precursor represents a viable metal-free pathway to this compound. orgsyn.org
Novel Boron Reagents : Beyond the widely used trialkyl borates and B₂pin₂, new boron-containing reagents are being explored. For example, N-heterocyclic carbene (NHC)-borenium cations have been shown to be effective in electrophilic C-H borylation reactions. mdpi.com
The choice of a specific novel method for synthesizing this compound would depend on the available starting material and the desired regioselectivity. A direct C-H borylation approach, if the regioselectivity can be controlled, would represent a significant improvement in efficiency and sustainability over classical multi-step sequences.
Table 2: Comparison of Synthetic Methodologies for Arylboronic Acids
| Methodology | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Grignard Reaction | Aryl halide, Mg, Trialkyl borate | Anhydrous, often cryogenic (-78 °C) | Well-established, reliable for many substrates. | Requires stoichiometric metal, sensitive to moisture, pyrophoric reagents. google.com |
| Organolithium Route | Aryl halide, n-BuLi, Trialkyl borate | Anhydrous, cryogenic (-78 °C) | Stronger nucleophile than Grignard, can be faster. | Highly pyrophoric reagents, strict anhydrous conditions required. |
| Miyaura Borylation | Aryl halide, B₂pin₂, Pd catalyst, Base | 80-100 °C | High functional group tolerance, uses catalytic metal. researchgate.net | Requires pre-functionalized aryl halide, potential for metal contamination. |
| Direct C-H Borylation | Arene, B₂pin₂, Ir or Rh catalyst | High temperature or photochemical | High atom economy, fewer steps. researchgate.netnih.gov | Regioselectivity can be challenging, expensive catalysts. nih.gov |
| Metal-Free Borylation | Arylamine, tBuONO, B₂pin₂ | Room temperature to 80 °C | Avoids heavy metal catalysts. orgsyn.org | May require precursor synthesis (e.g., reduction of a nitro group). |
Mechanistic Insights and Reactivity Profiles of 4 Bromo 3 Carboxyphenylboronic Acid in Complex Organic Reactions
Palladium-Catalyzed Cross-Coupling Reactions
4-Bromo-3-carboxyphenylboronic acid is a bifunctional molecule, possessing both an aryl bromide and a boronic acid group. This unique structure allows it to serve as a versatile building block in palladium-catalyzed cross-coupling reactions, where either the carbon-bromine (C-Br) bond or the carbon-boron (C-B) bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by reacting an organoboron species with an organohalide, catalyzed by a palladium complex. wikipedia.orgfishersci.co.uk this compound can, in principle, act as either the organoboron component or the organohalide component in this reaction.
The scope of Suzuki-Miyaura reactions is extensive, tolerating a wide array of functional groups. nih.govrsc.org The efficiency of coupling reactions involving substrates similar to this compound, such as other bromobenzoic acids, has been demonstrated to be high. For instance, the coupling of 3-bromobenzoic acid and 4-bromobenzoic acid with various arylboronic acids can proceed in neat water at room temperature with high yields, showcasing the reaction's efficiency and selectivity. rsc.org High yields are often achieved with both electron-rich and electron-deficient coupling partners. researchgate.netmdpi.com
However, limitations can arise. The stability of boronic acids can be a concern, as they are susceptible to protodeboronation, especially under harsh conditions. nih.gov To circumvent this, boronic acids can be converted to more stable derivatives like potassium organotrifluoroborates or boronate esters. nih.govresearchgate.net
The following interactive table showcases the efficiency of Suzuki-Miyaura coupling for substrates structurally related to this compound, highlighting the high yields achievable under optimized conditions.
Table 1: Efficiency of Suzuki-Miyaura Coupling with Substituted Aryl Bromides Data derived from studies on similar bromobenzoic acids.
| Aryl Bromide | Boronic Acid Partner | Catalyst Loading | Solvent | Yield | Reference |
| 3-Bromobenzoic acid | Phenylboronic acid | 0.1 mol% | Water | 99% | rsc.org |
| 3-Bromobenzoic acid | 4-Methylphenylboronic acid | 0.1 mol% | Water | 97% | rsc.org |
| 4-Bromobenzoic acid | Phenylboronic acid | 0.1 mol% | Water | 98% | rsc.org |
| 4-Bromobenzoic acid | 4-Fluorophenylboronic acid | 0.1 mol% | Water | 95% | rsc.org |
| 4-Bromobenzoic acid | 4-Methoxyphenylboronic acid | 0.1 mol% | Water | 89% | rsc.org |
Choosing the right catalyst and ligand system is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates. nih.gov The development of sophisticated ligands, particularly bulky, electron-rich phosphines, has been instrumental in expanding the reaction's scope. nih.gov
For substrates like this compound, which contains an electron-withdrawing carboxylic acid group, catalyst systems need to be robust. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalysis. nih.govclockss.org These ligands stabilize the palladium center, facilitate the oxidative addition step, and promote reductive elimination, leading to higher turnover numbers (TON) and yields. nih.gov Catalyst optimization can be a complex process involving the screening of multiple parameters, including the palladium precursor, ligand, base, solvent, and temperature. nih.govikm.org.my Automated systems have even been developed to rapidly screen these variables and identify the optimal conditions for a specific coupling reaction. nih.gov
Table 2: Common Ligand Classes for Suzuki-Miyaura Coupling
| Ligand Class | Example(s) | Key Features | Primary Application |
| Trialkyl/Triarylphosphines | PPh₃, PCy₃ | Basic, sterically accessible | General purpose, less challenging substrates |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich | Challenging substrates, aryl chlorides, high TON |
| Ferrocenylphosphines | dppf | Bidentate, robust | Good for a wide range of substrates |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors | Highly active catalysts, stable complexes |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This step is widely considered to be the rate-determining step in the catalytic cycle for aryl bromides. libretexts.org
Transmetalation: The organoboron compound exchanges its organic group with the halide on the Pd(II) complex. This step requires the presence of a base to activate the boronic acid.
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The substituents on this compound play a crucial role in its reactivity.
Bromo Substituent: The carbon-bromine bond is the reactive site when the molecule is used as the organohalide partner. The reactivity order for halides in oxidative addition is generally I > Br > Cl, making aryl bromides reliable and commonly used substrates. fishersci.co.uklibretexts.org
Carboxylic Acid Substituent: The carboxylic acid group is a moderately electron-withdrawing group. Electron-withdrawing groups can increase the rate of oxidative addition by making the aryl halide more electrophilic. researchgate.net Its position at C3, meta to the bromine at C4, influences the electronic properties of the C-Br bond. Furthermore, the acidic proton of the carboxyl group can interact with the base used in the reaction, potentially requiring a higher amount of base for the reaction to proceed efficiently.
The versatile C-Br bond in this compound makes it a potential substrate for other important transition metal-catalyzed reactions beyond the Suzuki-Miyaura coupling.
Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. mdpi.comorganic-chemistry.org The aryl bromide moiety of this compound could foreseeably be coupled with various olefins using a palladium catalyst, providing a pathway to stilbene (B7821643) and cinnamic acid derivatives. nih.govresearchgate.net
Buchwald-Hartwig Amination: This powerful reaction forms carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This makes this compound a candidate for synthesizing aminobenzoic acid derivatives, which are important in medicinal chemistry. The reaction typically requires specialized, bulky electron-rich phosphine (B1218219) ligands, similar to those used in challenging Suzuki couplings. wikipedia.orgyoutube.com
Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The C-Br bond could be used to introduce an alkyne substituent, leading to the synthesis of arylalkyne compounds.
Table 3: Potential Coupling Reactions for the Aryl Bromide Moiety
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Type |
| Heck Reaction | Alkene (e.g., Styrene) | C(sp²)-C(sp²) | Substituted Stilbene |
| Buchwald-Hartwig | Amine (e.g., Aniline) | C(sp²)-N | Diaryl Amine |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Arylalkyne |
Suzuki-Miyaura Coupling: Exploration of Scope, Limitations, and Efficiency with this compound as a Building Block
Lewis Acid Catalysis and Non-Covalent Interactions
The boronic acid group (-B(OH)₂) is not just a handle for cross-coupling; it is also a Lewis acid due to the vacant p-orbital on the boron atom. mdpi.com This allows it to act as an organocatalyst for various transformations.
Organoboron acids are effective catalysts for reactions like dehydrations, carbonyl condensations, and acylations. nih.gov They activate oxygen-containing functional groups (alcohols, carbonyls) by forming a reversible covalent bond with the oxygen atom. The presence of two strong electron-withdrawing groups (bromo and carboxyl) on the phenyl ring of this compound would be expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic activity compared to simpler arylboronic acids.
Non-covalent interactions also play a significant role in the behavior of this molecule. The carboxylic acid and boronic acid groups are capable of forming strong hydrogen bonds. This can lead to the formation of dimers or larger aggregates in solution and in the solid state. These interactions can influence the molecule's solubility, crystal packing, and reactivity in catalytic cycles.
Utilization of the Boronic Acid Moiety as a Lewis Acid in Organic Transformations
The boronic acid functional group, characterized by a boron atom bonded to two hydroxyl groups and an organic substituent, possesses an empty p-orbital, rendering it a Lewis acid. This electron-deficient nature allows it to accept a pair of electrons from a Lewis base. In the context of this compound, the boronic acid moiety can engage in various organic transformations by acting as a Lewis acid catalyst. nih.govmdpi.com This catalytic activity is often initiated by the interaction of the boronic acid with a Lewis base, which can lead to the formation of a boronate anion. acs.orgnih.govbath.ac.uk
The Lewis acidity of boronic acids, including this compound, is a key feature in their catalytic applications. nih.gov They can activate carbonyl compounds, facilitating nucleophilic attack, and can also participate in condensation reactions. The presence of the bromo and carboxyl substituents on the phenyl ring can modulate the Lewis acidity of the boron center, thereby influencing its catalytic efficacy.
Research has shown that the Lewis acidity of boronic acids can be harnessed in various reactions. For instance, they can catalyze the formation of amides from carboxylic acids and amines. researchgate.net Furthermore, in photoredox catalysis, a dual system employing a Lewis base and a photoredox catalyst can generate carbon radicals from boronic acids, which can then participate in C-C bond-forming reactions. nih.gov The Lewis base is proposed to form a redox-active complex with the trimeric form of the boronic acid, known as a boroxine. nih.gov
Catalytic Applications in Amidation, Esterification, and Condensation Reactions
Arylboronic acids, including this compound, have emerged as versatile catalysts for a range of organic reactions, most notably in amidation, esterification, and condensation reactions. Their utility stems from their ability to act as mild Lewis acids, activating carboxylic acids and facilitating subsequent reactions.
Amidation Reactions:
The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation in organic synthesis. Boronic acids have been successfully employed as catalysts for this reaction, offering a more environmentally benign alternative to traditional methods that often require stoichiometric activating agents and generate significant waste. catalyticamidation.info The catalytic cycle is thought to involve the formation of an acyloxyboronate intermediate, which is then susceptible to nucleophilic attack by the amine.
Recent mechanistic studies suggest that the activation of the carboxylic acid may involve the concerted action of two boron atoms through the formation of bridged B-X-B units (where X can be O or N). catalyticamidation.infonih.gov It has been proposed that borinic acids are not competent catalysts for amidation themselves but can undergo protodeboronation to form the active boronic acid species. nih.gov
Esterification Reactions:
While the use of this compound specifically as a catalyst for esterification is not extensively detailed in the provided search results, the general principle of boronic acid catalysis applies. Boronic acids can catalyze the esterification of carboxylic acids with alcohols. nih.govdergipark.org.tr The mechanism likely involves the activation of the carboxylic acid by the Lewis acidic boron center, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Condensation Reactions:
4-Carboxyphenylboronic acid, a related compound, has been utilized in condensation reactions with stabilizer chains on the surface of polystyrene latex. chemicalbook.com This suggests that this compound could similarly participate in condensation reactions, where its bifunctional nature (a carboxylic acid and a boronic acid) could be advantageous in creating complex structures.
Reversible Covalent Bonding with Diols and its Synthetic Implications
Arylboronic acids, including this compound, exhibit a remarkable ability to form reversible covalent bonds with diols, leading to the formation of cyclic boronate esters. acs.orgnih.govbath.ac.ukresearchgate.net This dynamic interaction is foundational to many of their applications in sensing, self-assembly, and materials science. acs.orgnih.govbath.ac.ukresearchgate.net
The formation of a boronate ester occurs through the reaction of the boronic acid with a 1,2-, 1,3-, or 1,4-diol, resulting in a five, six, or seven-membered ring, respectively. nih.govbath.ac.uk This reaction is generally reversible and can be influenced by factors such as pH and the presence of external stimuli. acs.orgnih.gov The equilibrium between the boronic acid and the boronate ester can be shifted, allowing for the controlled assembly and disassembly of molecular structures. acs.orgnih.gov
The synthetic implications of this reversible covalent bonding are vast:
Sensing and Recognition: The selective binding of boronic acids to diols forms the basis for sensors designed to detect saccharides and other diol-containing molecules. nih.govbath.ac.ukfourwaves.com
Self-Assembling Systems: The dynamic nature of boronate ester formation has been exploited to create self-organizing systems such as macrocycles, cages, capsules, and polymers. acs.orgnih.govbath.ac.uk
Smart Materials: This reversible bonding has been instrumental in the development of smart materials, including self-healing materials, hydrogels, and shape-memory polymers. researchgate.net
Catalysis: The reversible interaction with diols has been utilized in catalysis for the chemo- and regioselective activation of diols and carbohydrate derivatives. nih.gov
The table below summarizes the key aspects of the reversible covalent bonding between boronic acids and diols.
| Feature | Description | Synthetic Implication |
| Reactants | Boronic Acid, Diol | Formation of boronate esters |
| Bond Type | Covalent B-O bonds | Stable yet reversible linkages |
| Reversibility | Controlled by pH, external stimuli | Dynamic molecular assemblies |
| Applications | Sensing, self-assembly, smart materials, catalysis | Versatile tool in synthetic chemistry |
Functional Group Transformations and Derivatization Strategies
The presence of both a carboxyl group and a bromo group on the phenyl ring of this compound allows for a variety of selective modifications and derivatization strategies. These transformations can be used to tune the molecule's properties or to incorporate it into larger, more complex structures.
Selective Modification of the Carboxyl and Bromo Groups
The differential reactivity of the carboxyl and bromo groups enables their selective modification.
Modification of the Carboxyl Group:
The carboxyl group can undergo standard transformations such as esterification or amidation. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions or using a coupling agent. nih.gov Similarly, amidation can be performed by reacting the carboxylic acid with an amine, often in the presence of a coupling reagent or a catalyst like a boronic acid. researchgate.netcatalyticamidation.info More specialized methods for carboxyl group modification, such as reaction with oximoyl chlorides to form O-acylhydroxamic acids, have also been developed. nih.gov
Modification of the Bromo Group:
The bromo group serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst. This strategy is widely used to synthesize biaryl compounds. sigmaaldrich.com For instance, 4-bromobenzoic acid derivatives can be coupled with various aryl boronic acids to produce biphenyl (B1667301) carboxylic acids. rsc.org The bromo group can also be a site for other transformations, such as halogen exchange reactions.
Formation of Boronate Esters for Enhanced Stability and Solubility in Organic Media
Boronic acids can exist in equilibrium with their corresponding boroxines (cyclic trimers) in the solid state and in solution, which can sometimes lead to issues with stability and solubility. To address this, boronic acids are often converted into boronate esters. organic-chemistry.orgorganic-chemistry.org
The most common method for forming boronate esters is the reaction of the boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, often with the removal of water. organic-chemistry.orgorganic-chemistry.org The resulting cyclic boronate esters are generally more stable, less prone to dehydration to form boroxines, and exhibit improved solubility in organic solvents. aablocks.com
The formation of boronate esters is a reversible process, and the boronic acid can be regenerated if needed by hydrolysis. aablocks.com This "protected" form of the boronic acid is particularly useful in multi-step syntheses where the free boronic acid might be incompatible with certain reaction conditions. The increased stability and solubility of boronate esters also make them ideal substrates for various coupling reactions, including the Suzuki-Miyaura coupling. organic-chemistry.org
The table below outlines common diols used for the formation of boronate esters and the typical reaction conditions.
| Diol | Boronate Ester | Typical Reaction Conditions |
| Pinacol | Pinacol boronate ester | Reaction with pinacol, often with azeotropic removal of water. |
| Neopentyl glycol | Neopentyl glycol boronate ester | Reaction with neopentyl glycol. |
Advanced Applications of 4 Bromo 3 Carboxyphenylboronic Acid in Chemical Synthesis and Materials Science
Construction of Complex Organic Scaffolds
The unique arrangement of reactive sites on 4-Bromo-3-carboxyphenylboronic acid makes it an ideal starting material for the synthesis of elaborate molecular frameworks that are often difficult to access through other methods.
Synthesis of Polyfunctionalized Biaryl and Heterobiaryl Systems
The presence of both a boronic acid and a bromine atom allows for programmed, sequential Suzuki-Miyaura cross-coupling reactions. This dual reactivity is highly advantageous for the controlled synthesis of polyfunctionalized biaryls and heterobiaryls, which are core structures in many pharmaceuticals and organic electronic materials.
Researchers can selectively react the boronic acid group with an aryl halide while leaving the bromo group intact. The resulting bromo-biaryl intermediate can then undergo a second cross-coupling reaction with a different boronic acid or organometallic reagent. This stepwise approach provides precise control over the final structure, allowing for the introduction of diverse substituents and the creation of unsymmetrical biaryl systems. The carboxylic acid group can be maintained throughout the synthesis or can be used to modulate solubility and orientation during the coupling steps.
Precursors for Macrocyclic and Supramolecular Architectures
Macrocycles and complex supramolecular structures are at the forefront of host-guest chemistry and materials science. This compound serves as a valuable "corner" or "linker" unit in the design of these large-scale architectures.
The divergent reactivity of the bromo and boronic acid groups can be exploited in cyclization reactions. For instance, a double Suzuki-Miyaura reaction with a di-boronic acid or a di-halide can lead to the formation of macrocyclic structures. The carboxylic acid adds another dimension, enabling the formation of macrocyclic amides or esters, or acting as a hydrogen-bonding site to direct the self-assembly of intricate supramolecular networks.
Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis
The structural motifs derived from this compound are prevalent in a variety of biologically active compounds, making it a key intermediate in the pharmaceutical and agrochemical industries.
Strategic Incorporation into Lead Compound Synthesis
The synthesis of complex active pharmaceutical ingredients (APIs) often relies on the assembly of pre-functionalized aromatic rings. This compound provides a ready-made, functionalized phenyl ring that can be incorporated into a target molecule. Its ability to participate in reliable C-C bond-forming reactions makes it a strategic component in the convergent synthesis of lead compounds, helping to improve synthetic efficiency and yield.
Design of Chemical Probes and Enzyme Modulators (Chemical Design Aspects)
In the field of chemical biology, boronic acids are well-known for their ability to form reversible covalent bonds with diols, a feature present in many biological molecules, including carbohydrates and the active sites of certain enzymes like serine proteases.
The this compound scaffold is utilized in the rational design of enzyme modulators and chemical probes. The boronic acid group can act as a warhead that interacts with the enzyme's active site. The carboxyphenyl moiety can be tailored to enhance binding affinity and selectivity through interactions with adjacent amino acid residues, while the bromo-substituent provides a site for attaching reporter tags, such as fluorophores or biotin, essential for creating effective chemical probes to study biological systems.
Development of Functional Materials
The applications of this compound extend beyond medicine and into the realm of materials science, where its unique properties are harnessed to create materials with specific functions. Phenylboronic acid-based materials have shown promise in various applications, including sensing and drug delivery.
By incorporating this building block into polymers or metal-organic frameworks (MOFs), scientists can develop materials with tailored properties. For example, the boronic acid group can be used to create glucose-responsive materials for diabetes management systems. The carboxylic acid can coordinate with metal ions to form robust, porous MOFs for gas storage or catalysis. The bromine atom can be post-synthetically modified to tune the material's electronic or optical properties, leading to the development of advanced sensors or organic light-emitting diodes (OLEDs). For instance, phenylboronic acid-functionalized magnetic nanoparticles have been developed for drug loading systems that target the specific pH of tumor microenvironments.
Monomers for Tailored Polymer and Copolymer Design
The bifunctional nature of this compound, possessing both a carboxylic acid and a boronic acid group, makes it an exceptional monomer for the synthesis of advanced polymers and copolymers. These functional groups offer orthogonal reactivity, enabling the formation of complex macromolecular structures through various polymerization techniques.
The carboxylic acid moiety can readily participate in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. Simultaneously, the boronic acid group can be preserved and serve as a reactive site for post-polymerization modification or as a functional group that imparts specific properties to the polymer, such as saccharide recognition. The presence of the bromo-substituent further expands the synthetic possibilities, as it can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional functionalities or to create cross-linked polymer networks.
An analogous approach has been demonstrated with the ring-opening copolymerization of a boronic ester-functionalized phthalic anhydride, derived from 4-bromo-phthalic anhydride, with various epoxides. This method yields well-defined polyesters with pendant boronic ester groups. nih.gov The boronic esters in these polymers can subsequently be deprotected to afford boronic acid-functionalized polyesters that are water-soluble and degradable under alkaline conditions. nih.gov This strategy highlights a pathway where a bromo-substituted precursor is used to create functional polyesters, a method directly applicable to monomers like this compound.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Reactive Group(s) | Resulting Polymer Type | Potential Functionality |
| Condensation Polymerization | Carboxylic acid | Polyester, Polyamide | Backbone modification |
| Post-Polymerization Modification | Boronic acid, Bromo group | Functionalized Polymers | Grafting of side chains, cross-linking |
| Cross-Coupling Polymerization | Bromo group, Boronic acid | Conjugated Polymers | Optoelectronic properties |
The resulting polymers can be designed to have a range of properties, from being responsive to changes in pH and the presence of saccharides to exhibiting unique optical and electronic characteristics. This tailorability makes them suitable for a variety of applications, including drug delivery systems, stimuli-responsive materials, and advanced coatings.
Fabrication of Advanced Sensing Platforms and Recognition Elements
The boronic acid moiety is the cornerstone of the application of this compound in sensing platforms. Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like saccharides and glycoproteins. researchgate.net This interaction forms the basis for the development of sensors for these analytes.
The sensitivity and selectivity of a boronic acid-based sensor are highly dependent on the pKa of the boronic acid. The electron-withdrawing nature of the bromo and carboxyl groups on the phenyl ring of this compound is expected to lower its pKa compared to unsubstituted phenylboronic acid. This is a significant advantage for sensing applications under physiological conditions (pH ~7.4), as a lower pKa enhances the binding affinity for diols at neutral pH. For instance, the presence of a bromine atom in (4-Bromo-3-methylphenyl)boronic acid is noted to lower its pKa relative to derivatives with electron-donating groups.
Table 2: Comparison of pKa Values for Substituted Phenylboronic Acids
| Compound | Substituents | Estimated/Reported pKa | Reference |
| Phenylboronic Acid | None | ~8.8 | |
| 3-Acetamidophenylboronic acid | 3-NHCOCH3 | ~9.1 | |
| (4-Bromo-3-methylphenyl)boronic acid | 4-Br, 3-CH3 | ~7.5 (estimated) | |
| 4-Carboxy-3-fluorophenylboronic acid | 4-COOH, 3-F | ~7.0-7.8 |
The carboxylic acid group in this compound provides a convenient handle for immobilizing the molecule onto a transducer surface, such as an electrode or a nanoparticle, which is a critical step in fabricating a sensor. The bromo-substituent can also play a role in the electrochemical detection scheme, as the carbon-bromine bond can be electrochemically active, potentially providing a redox signal that can be modulated by the binding of an analyte to the boronic acid.
Applications in Surface Functionalization and Interface Chemistry
The dual functionality of this compound makes it an excellent candidate for the chemical modification of surfaces and the engineering of complex interfaces. The carboxylic acid group can be used to form strong covalent bonds with a variety of substrates, including those with hydroxyl or amine functionalities, through standard coupling chemistries. This allows for the creation of a robust and stable functionalized surface.
Once anchored to a surface, the boronic acid group is exposed and available for further interactions. This could involve the capture of diol-containing biomolecules, as in the case of sensing platforms, or the assembly of multilayered structures through layer-by-layer deposition. For example, surfaces modified with 4-carboxyphenylboronic acid have been used to create boronic acid-terminated surfaces on silica (B1680970) for the optical detection of catechol structures. sigmaaldrich.com
The presence of the bromo-substituent adds another dimension to the surface chemistry. It can serve as a reactive site for surface-initiated polymerization or for the attachment of other molecules via cross-coupling reactions. This allows for the creation of multifunctional surfaces with tailored properties. The bromo group can also influence the packing and orientation of the molecules on the surface, which can have a significant impact on the performance of the functionalized material. The surface modification of materials like mild steel with derivatives of carboxyphenyl diazonium salts has been shown to improve corrosion resistance, indicating the role of such functional groups in interface chemistry. bldpharm.com
Structural Elucidation and Theoretical Investigations of 4 Bromo 3 Carboxyphenylboronic Acid
Spectroscopic Characterization Techniques for Structural Confirmation
Advanced NMR and Mass Spectrometry for Molecular Identification and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstone techniques for the unambiguous identification and purity assessment of organic compounds.
NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 4-Bromo-3-carboxyphenylboronic acid, ¹H and ¹³C NMR would be the primary experiments.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), splitting patterns (due to coupling with neighboring protons), and integration (proportional to the number of protons). The aromatic region would show a characteristic splitting pattern for the three protons on the phenyl ring, and the carboxylic acid and boronic acid protons would appear as distinct, typically broad, singlets.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carboxyl, bromo-substituted, boronic acid-substituted, and other aromatic carbons. The chemical shifts of these signals are indicative of the nature of the carbon atom.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and between protons and their directly attached carbons, respectively, thus confirming the substitution pattern on the aromatic ring.
Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the molecular formula. The isotopic pattern observed for bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information.
A hypothetical high-resolution mass spectrometry result for this compound is presented in the table below.
| Analysis | Expected Result for C₇H₆BBrO₄ |
| Molecular Formula | C₇H₆BBrO₄ |
| Monoisotopic Mass | 243.9546 u |
| [M+H]⁺ (High Resolution) | 244.9624 u |
| Isotopic Pattern | Presence of characteristic bromine isotopic peaks (M and M+2) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure.
For this compound, a single-crystal X-ray diffraction study would reveal:
The precise geometry of the phenyl ring and the attached functional groups.
The conformation of the carboxylic acid and boronic acid groups relative to the aromatic ring.
The details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and boronic acid moieties, and potentially halogen bonding involving the bromine atom. These interactions govern the packing of the molecules in the crystal lattice.
Studies on related compounds, such as 4-carboxyphenylboronic acid, have shown that these molecules often form intricate hydrogen-bonded networks in the solid state, leading to the formation of dimers or polymeric chains. The presence of water molecules in the crystal lattice can also influence the hydrogen bonding patterns.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. These methods are particularly useful for gaining insights into aspects that are difficult to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformation Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. For this compound, DFT calculations can be used to:
Optimize the molecular geometry: To predict the most stable three-dimensional structure of the molecule.
Calculate electronic properties: Such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity.
Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data to support structural assignments.
Analyze conformational preferences: To determine the relative energies of different rotational isomers (conformers) of the carboxylic acid and boronic acid groups.
A DFT study on the related 4-carboxyphenylboronic acid has been used to investigate its structural and spectroscopic properties, demonstrating the utility of this approach for this class of compounds.
Molecular Modeling and Simulation for Understanding Reactivity and Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to:
Visualize the three-dimensional structure: To gain a better appreciation of its shape and the spatial arrangement of its functional groups.
Study intermolecular interactions: Molecular dynamics (MD) simulations can be used to model the interactions of the molecule with other molecules, such as solvents or biological macromolecules. This can provide insights into its solubility and potential binding modes to a target protein.
Predict reactivity: By modeling the approach of a reactant to the molecule, it is possible to gain insights into the preferred sites of reaction.
Molecular modeling has been applied to study the interactions of phenylboronic acids with other molecules, providing a rationale for their binding behavior.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, including DFT, can be employed to predict the mechanisms of chemical reactions. For this compound, these calculations could be used to:
Map out reaction pathways: By calculating the energies of reactants, transition states, and products for a given reaction, the most likely reaction mechanism can be determined.
Understand the role of catalysts: To investigate how a catalyst might lower the activation energy of a reaction involving the boronic acid.
Predict the regioselectivity and stereoselectivity of reactions: To understand why a reaction occurs at a particular site on the molecule.
While specific quantum chemical studies on the reaction mechanisms of this compound are not prevalent, the general principles of boronic acid reactivity, such as in Suzuki-Miyaura coupling reactions, have been extensively studied using these methods.
Future Perspectives and Unexplored Research Avenues for 4 Bromo 3 Carboxyphenylboronic Acid
Expansion of Catalytic Scope and Asymmetric Synthesis
The established role of arylboronic acids in Suzuki-Miyaura cross-coupling is just the beginning for 4-bromo-3-carboxyphenylboronic acid. Its distinct electronic and steric characteristics, conferred by the bromo and carboxyl substituents, present opportunities to broaden its use in other catalytic cross-coupling reactions like the Heck, Sonogashira, and Stille reactions. Furthermore, metal-free carbon-carbon bond-forming reactions are of significant interest, and this compound could serve as a valuable reagent in such processes. nih.gov
A significant area for future research is asymmetric synthesis. The development of methods to produce chiral versions of this compound or its derivatives could lead to novel chiral ligands. The carboxylic acid group is a prime site for attaching chiral auxiliaries, enabling the synthesis of enantiomerically pure compounds. researchgate.net These new chiral boronic acids could be instrumental in asymmetric catalysis, for instance, in producing axially chiral biaryls—structures that are vital in many pharmaceuticals. researchgate.nettechexplorist.com Recent advances in dynamic kinetic asymmetric transformation (DyKAT) using bromo-azaborines and boronic acid derivatives highlight a sophisticated strategy to create challenging C-B axially chiral compounds, a concept that could be extended to systems based on this compound. nih.gov
Integration into Bio-orthogonal and Click Chemistry Reactions
Bio-orthogonal chemistry, which involves reactions that occur in living systems without interfering with biological processes, is a promising field for this compound. The boronic acid group can reversibly bind with diols, which are common in biomolecules like saccharides, making it suitable for developing biosensors and chemical probes. nih.govpnas.org The bromo and carboxyl groups provide convenient points for attaching fluorophores or other tags to monitor biological events.
The unique properties of boronic acids are also being explored for new "click" chemistry reactions. While copper-catalyzed azide-alkyne cycloadditions are standard, there is a demand for new bio-orthogonal ligations. The bromo-substituent on this compound makes it an ideal candidate for developing novel palladium-catalyzed bio-orthogonal cross-coupling reactions. The oxidative stability of boronic acids is a known challenge in biological contexts, but research has shown that intramolecular coordination, such as with a nearby carboxyl group, can dramatically increase stability, enhancing its utility in biological environments. pnas.org
Rational Design of Next-Generation Functional Materials
The trifunctional nature of this compound makes it an exceptional building block for designing advanced functional materials with tailored properties. nih.govemorychem.science The boronic acid and carboxylic acid groups can be used to construct porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). rsc.orgrsc.org These materials have potential applications in gas storage, separation, and catalysis. rsc.orgnih.gov The bromo-substituent can be used for post-synthetic modification, allowing for the introduction of additional functionalities within the material's structure. nih.gov
The precise control over molecular structure and functionality allows for the creation of materials with predictable performance. rsc.org Polymers containing boronic acids have also garnered significant interest for applications ranging from sensors to cell capture. rsc.org
| Potential Material Application | Key Functional Groups Utilized | Desired Properties |
| Gas Storage and Separation | Boronic acid, Carboxylic acid | High porosity, selective gas adsorption |
| Heterogeneous Catalysis | Boronic acid, Bromo group (for catalyst anchoring) | High catalytic activity, recyclability |
| Chemical Sensors | Boronic acid (for diol binding) | High sensitivity and selectivity |
| Luminescent Materials | Carboxylic acid (for metal coordination) | Tunable emission wavelengths, high quantum yield |
Sustainable Synthesis and Circular Economy Approaches in Boronic Acid Chemistry
Applying green chemistry principles to the synthesis of this compound and its derivatives is a critical future direction. This involves using environmentally friendly solvents, renewable starting materials, and catalytic methods that minimize waste. techexplorist.com For example, mechanochemistry, or solvent-free grinding, has been shown to be an effective and green method for preparing boronic acid esters. rsc.org Such sustainable practices are crucial for reducing the environmental impact of chemical manufacturing. techexplorist.com
Furthermore, creating a circular economy for boronic acid chemistry involves developing methods for the recovery and reuse of boronic acid derivatives and byproducts. Research into recyclable catalysts and processes to regenerate the boronic acid moiety from waste streams is essential. Designing materials that are biodegradable or can be easily broken down into non-toxic components after their intended use is another key aspect of this sustainable approach.
High-Throughput Screening and Machine Learning for Property Prediction and Application Discovery
The vast number of potential derivatives and applications for this compound makes traditional research methods slow and resource-intensive. nih.gov High-throughput screening (HTS) allows for the rapid testing of large libraries of related compounds for various properties, such as catalytic activity or biological interactions. chemrxiv.org
When combined with machine learning (ML) and artificial intelligence (AI), HTS becomes even more powerful. nih.govtum.de ML models can be trained on HTS data to predict the properties of new, untested compounds. nih.govchemrxiv.org This in silico approach, sometimes using techniques like quantitative structure-activity relationship (QSAR) modeling, can guide chemists to synthesize only the most promising molecules. researchgate.net This data-driven strategy significantly accelerates the discovery of new applications and optimizes the performance of materials and molecules derived from this compound, making it a more efficient and targeted process. nih.govtum.de
Q & A
Basic Research Questions
What are the recommended synthetic routes for 4-Bromo-3-carboxyphenylboronic acid, and how do substituents influence reaction efficiency?
This compound is typically synthesized via halogenation of 3-carboxyphenylboronic acid or Suzuki-Miyaura coupling using brominated precursors. The bromine and carboxylic acid groups introduce steric and electronic effects that may slow coupling reactions. For example, the electron-withdrawing carboxy group reduces boronic acid reactivity, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to prevent protodeboronation . Purification often involves recrystallization from ethanol/water mixtures to remove Pd residues .
How should researchers characterize this compound to confirm structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : Verify boronic acid (-B(OH)₂) and carboxy (-COOH) proton environments. The bromine substituent deshields adjacent aromatic protons, causing distinct splitting patterns .
- FT-IR : Confirm B-O (∼1340 cm⁻¹) and carboxylic acid O-H (∼2500–3300 cm⁻¹) stretches.
- X-ray crystallography : Resolve challenges in crystal growth (e.g., hydrate formation) using SHELX for refinement .
What are critical storage and handling protocols to prevent degradation?
Store under inert gas (argon) at 2–8°C to minimize boronic acid oxidation. Avoid aqueous solutions unless stabilized with diols (e.g., pinacol), as moisture promotes decomposition . Use gloveboxes for air-sensitive reactions .
Advanced Research Questions
How do the bromine and carboxy groups impact reactivity in cross-coupling reactions?
The bromine acts as a leaving group in Buchwald-Hartwig aminations but may compete with boronic acid in transmetallation steps. The carboxy group can coordinate Pd catalysts, necessitating ligands like XPhos to mitigate deactivation. Computational studies (DFT/B3LYP) suggest the carboxy group’s electron-withdrawing nature lowers the HOMO energy, reducing nucleophilic attack efficiency . Optimize base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions .
How can researchers resolve contradictions in spectral data for derivatives?
Discrepancies in NMR shifts may arise from tautomerism (boronic acid ↔ boroxine) or pH-dependent carboxy group protonation. Perform pH-controlled experiments and compare with DFT-predicted spectra . For crystallographic ambiguities (e.g., disorder in boronic acid moieties), use SHELXL’s restraints to refine geometry .
What strategies enable selective functionalization of the carboxy group without boronic acid interference?
Protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂) before carboxy group derivatization (e.g., esterification). Post-functionalization, regenerate the boronic acid via mild acid hydrolysis . Monitor intermediates via LC-MS to confirm selectivity.
How can computational modeling predict interactions in supramolecular assemblies?
DFT studies (e.g., B3LYP/6-311++G(d,p)) model hydrogen-bonding networks between the carboxy group and diols, critical for glucose-sensing applications. Molecular docking can simulate binding affinities to biological targets (e.g., lectins), guiding experimental design .
Methodological Notes
- Synthetic Optimization : Use high-throughput screening to test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (e.g., THF vs. dioxane) .
- Crystallography : For twinned crystals, employ SHELXL’s TWIN command and validate with R-factor analysis .
- Safety : Refer to SRL’s guidelines for spill management (e.g., avoid dust generation, use non-sparking tools) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
